Lanosterol Synthase Inhibition: Potency Comparison Against In-Class Compounds
1,3-Dimethoxy-6-methyl-9H-xanthen-9-one (reported as 'compound 9') exhibits potent inhibition of human lanosterol synthase, with a pIC50 of 7.9 (IC50 = 11.2 nM) [1]. This activity is quantitatively distinct from other xanthone derivatives in the same series, such as 'compound 4' which demonstrates a pIC50 of 8.5 (IC50 = 3.16 nM) and 'compound 7' which also shows a pIC50 of 7.9 [REFS-2, REFS-3].
| Evidence Dimension | Lanosterol Synthase Inhibition (pIC50) |
|---|---|
| Target Compound Data | pIC50 = 7.9 (IC50 = 11.2 nM) |
| Comparator Or Baseline | Compound 4: pIC50 = 8.5 (IC50 = 3.16 nM); Compound 7: pIC50 = 7.9 |
| Quantified Difference | Target compound is 3.5-fold less potent than Compound 4, but equipotent to Compound 7. |
| Conditions | In vitro enzymatic assay against human lanosterol synthase [1]. |
Why This Matters
This specific potency profile is critical for researchers studying cholesterol biosynthesis, allowing them to select a compound with a defined level of target engagement, which can be crucial for dose-response studies and for differentiating on-target versus off-target effects.
- [1] Compound 9 [PMID: 22533316]. IUPHAR/BPS Guide to Pharmacology. Accessed 2026-04-21. View Source
- [2] Compound 4 [PMID: 22533316]. IUPHAR/BPS Guide to Pharmacology. Accessed 2026-04-21. View Source
- [3] Compound 7 [PMID: 22533316]. IUPHAR/BPS Guide to Pharmacology. Accessed 2026-04-21. View Source
